molecular formula C5H7ClN2O4 B1234213 (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

Cat. No.: B1234213
M. Wt: 194.57 g/mol
InChI Key: KUYDILDQEMQBKJ-ZVHKOUPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chloro group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of D-glucoheptono-1,4-lactone as a starting material, followed by a series of reactions including nucleophilic displacement and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a simpler amino acid derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the chloro group can result in various amino acid derivatives .

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to act as an enzyme inhibitor also makes it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C5H7ClN2O4

Molecular Weight

194.57 g/mol

IUPAC Name

(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C5H7ClN2O4/c6-4-2(9)3(12-8-4)1(7)5(10)11/h1-3,9H,7H2,(H,10,11)/t1-,2+,3+/m0/s1

InChI Key

KUYDILDQEMQBKJ-ZVHKOUPVSA-N

Isomeric SMILES

[C@H]1([C@H](ON=C1Cl)[C@@H](C(=O)O)N)O

Canonical SMILES

C1(C(ON=C1Cl)C(C(=O)O)N)O

Synonyms

4-hydroxyacivicin
hydroxy acivicin
NSC-176324
U 43,795
U 43795
U-43,795
U-43795

Origin of Product

United States

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